molecular formula C10H19NO4 B13647840 (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol

Cat. No.: B13647840
M. Wt: 217.26 g/mol
InChI Key: FSSQTAOGGBWNKE-UHFFFAOYSA-N
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Description

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol is a chiral aminotetrahydropyranol derivative serving as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound features a stereochemically defined tetrahydropyran ring with both a Boc-protected amine and a hydroxyl group, making it a versatile precursor for the synthesis of more complex molecules. Its core structure is a prominent scaffold in drug discovery, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules, as seen in patented therapeutic compounds . The Boc (tert-butoxycarbonyl) group provides a robust protective group for the amine, allowing for selective deprotection under mild acidic conditions during multi-step synthetic sequences. This chiral building block is critical for exploring structure-activity relationships (SAR) in medicinal chemistry programs, enabling the generation of targeted compound libraries. Researchers value this intermediate for its application in constructing potential treatments for various diseases, including cancer and immune-mediated disorders . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-(4-hydroxyoxan-3-yl)carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

FSSQTAOGGBWNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the Boc-protected amino group at the 3-position of tetrahydropyran.
  • Installation or retention of the hydroxyl group at the 4-position.
  • Control of stereochemistry to achieve the (3R,4R) configuration.

Two main approaches are observed in the literature:

Stereoselective Functionalization via Radical or Photoredox Catalysis

Recent advances have employed photoredox catalysis and radical addition methods to achieve stereoselective synthesis of amino alcohols on tetrahydropyran rings:

  • Using glycosyl esters and chiral dehydroalanines under blue LED irradiation and photocatalysts such as 4CzIPN in acetonitrile at 85°C, radical addition reactions yield amino alcohol derivatives with good diastereoselectivity.
  • These methods allow precise control of stereochemistry, enabling the preparation of (3R,4R)-configured products.
  • The crude reaction mixtures are purified by silica gel chromatography, and stereochemical outcomes are confirmed by ^1H NMR analysis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride + Boc protection 4-Hydrazinotetrahydropyran hydrochloride Pd/C, H2, EtOH, 75°C; then (Boc)2O, DCM, 0°C-rt 65-72 (isolated) Retains stereochemistry of starting amine Scalable, industrially relevant
Photoredox-catalyzed radical addition Glycosyl esters + chiral dehydroalanines 4CzIPN, blue LED, CH3CN, 85°C, 20 h Up to 80% isolated d.r. up to >20:1 (high diastereoselectivity) Requires chromatographic purification
Esterification with EDCI/DMAP Protected furanose/pyranose derivatives EDCI, DMAP, DCM, 0°C to rt, 12-18 h Not explicitly stated Not stereoselective per se Intermediate step in complex syntheses

Analytical and Research Results

  • NMR Spectroscopy : ^1H NMR is used extensively to confirm the stereochemical purity and diastereomeric ratios of the products, especially after photoredox reactions.
  • Chromatography : Flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is the standard purification method.
  • Yields and Purity : Yields vary from moderate to high (50-80%) depending on the method, with purity confirmed by chromatographic and spectroscopic methods.
  • Reaction Times : Photoredox methods typically require extended irradiation (up to 20 hours), while catalytic hydrogenation and Boc protection are shorter (1-24 hours depending on scale).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbamate group can produce amines .

Scientific Research Applications

Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and synthetic differences between (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis References
This compound Boc-protected amine, 4-OH C₁₁H₂₁NO₄ 231.29 Intermediate for CNS drug synthesis; Boc protection enables stable amine handling.
(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol HCl Free amine (HCl salt), 3-OH C₅H₁₂ClNO₂ 153.61 Asymmetric synthesis; hydrochloride salt improves solubility for catalytic applications.
6f, 6g, 6h (D-524, D-537, D-531) Bis(4-fluorophenyl)methyl, variable aryl groups C₂₄H₂₄F₂N₂O₂ ~434.46 Dopamine-norepinephrine reuptake inhibitors (DNRIs); synthesized via reductive amination of Amine5 with aldehydes.
2-Methyl-tetrahydro-pyran-4-ol Methyl group at 2-position, 4-OH C₆H₁₂O₂ 116.16 Building block for agrochemicals; synthesized via acid-catalyzed cyclization of 3-buten-1-ol and formaldehyde.
Example 46 (Patent compound) 3-Methyl, trifluoromethylpyridyl substituent C₂₃H₃₄F₃N₅O₃ 586.3 Targeted receptor modulation (e.g., GPCRs); synthesized via multi-step coupling and reductive amination.

Pharmacological and Industrial Relevance

  • DNRIs (6f–6h): These compounds exhibit potent inhibition of dopamine and norepinephrine transporters (Ki < 10 nM), with 6h showing enhanced blood-brain barrier penetration due to fluorine substitution .
  • Patent Compounds (e.g., Example 46) : Feature bulky trifluoromethylpyridyl groups for selective receptor binding, highlighting the role of stereochemistry and substituent size in target engagement .
  • Boc-Protected Derivative : Primarily a synthetic precursor; its deprotection yields active amines for final drug products, balancing stability and reactivity in workflows .

Key Research Findings and Trends

Steric and Electronic Effects: The Boc group in this compound reduces nucleophilicity, preventing side reactions during peptide couplings or alkylations. This contrasts with unprotected amines, which require in situ protection .

Biological Activity : DNRI compounds (6f–6h) demonstrate that bis(4-fluorophenyl)methyl groups enhance lipophilicity and CNS penetration, whereas Boc-protected intermediates prioritize synthetic utility over direct bioactivity .

Synthetic Scalability : Acid-catalyzed routes (e.g., for 2-methyl derivatives) are cost-effective for industrial-scale production, while Boc-protected compounds require additional purification steps .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions. Cyclization steps, such as acid-catalyzed ring closure of diols or epoxides, are critical for forming the tetrahydropyran ring. Controlled conditions (e.g., anhydrous solvents, temperature < 0°C for Boc protection ) and catalysts like p-toluenesulfonic acid (for cyclization) are used. Purification via column chromatography with gradients of ethyl acetate/hexane ensures enantiomeric purity. Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry of reagents like DCC (dicyclohexylcarbodiimide) for coupling steps .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry. Key NMR signals include the Boc group’s tert-butyl protons (~1.4 ppm) and the pyran ring anomeric proton (4.5–5.0 ppm, coupling constant J=34HzJ = 3–4 \, \text{Hz} for axial-equatorial configuration) . Polarimetry or X-ray crystallography (if crystals are obtainable) further validates absolute configuration .

Q. What role does the Boc group play in the compound’s reactivity and downstream applications?

  • Answer : The Boc group acts as a temporary protecting agent for the amine, preventing nucleophilic side reactions during synthesis. It is selectively removed under acidic conditions (e.g., 4 M HCl in dioxane or TFA) to expose the primary amine for subsequent functionalization, such as coupling to carboxylic acids in peptide synthesis . Stability studies show the Boc group remains intact in neutral aqueous buffers but degrades in prolonged basic conditions (pH > 10) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs of this compound with improved biological activity?

  • Answer : QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-withdrawing groups at C4) with target binding affinity. Molecular docking (using AutoDock Vina) predicts interactions with enzymes like neuraminidase or proteases. For example, replacing the Boc group with a photo-labile moiety (e.g., nitroveratryl) could enable light-activated drug release, as suggested by DFT calculations on charge distribution .

Q. What experimental strategies resolve contradictions in biological assay data for this compound?

  • Answer : Discrepancies in IC50_{50} values across studies often arise from assay conditions (e.g., buffer pH affecting Boc stability). To address this:

  • Standardize assays using HEPES buffer (pH 7.4) and include controls for Boc deprotection.
  • Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to confirm target engagement.
  • Validate purity (>98% by HPLC) and exclude endotoxin contamination (LAL test) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term studies?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the Boc group (t1/2_{1/2} = 14 days at pH 5). For in vivo use, lyophilization with cryoprotectants (trehalose) improves shelf life. Real-time monitoring via UPLC-MS identifies degradation products (e.g., tetrahydro-2H-pyran-4-ol and CO2_2) .

Q. What advanced techniques ensure enantiomeric purity during large-scale synthesis?

  • Answer : Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipase-catalyzed acyl transfer) achieves >99% ee. Continuous flow reactors with immobilized catalysts (e.g., Ru-BINAP complexes) enhance reproducibility. Chiral SFC (Supercritical Fluid Chromatography) with CO2_2-methanol mobile phases separates diastereomers at preparative scale .

Methodological Best Practices

  • Synthesis : Prioritize Boc protection early to avoid amine oxidation. Use Schlenk lines for moisture-sensitive steps .
  • Characterization : Assign 3D structure via NOESY (for axial/equatorial proton proximity) and compare with Cambridge Structural Database entries .
  • Data Analysis : Apply multivariate statistics (PCA) to NMR/MS datasets to detect batch-to-batch variability .

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